molecular formula C19H21NO3S B2698658 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine CAS No. 2097896-52-9

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine

Cat. No.: B2698658
CAS No.: 2097896-52-9
M. Wt: 343.44
InChI Key: VBNIKZMFUMBNJM-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine is a specialized chemical compound offered for research purposes. Its structure incorporates two pharmacologically significant moieties: the dihydrobenzofuran scaffold and a phenylmethanesulfonyl-pyrrolidine unit. The dihydrobenzofuran core is a privileged structure in medicinal chemistry, known for its presence in compounds with a range of bioactivities . Recent scientific literature highlights that novel compounds based on the benzofuran skeleton, particularly those fused with nitrogen-containing heterocycles like pyrrolidine, are of significant interest for their potential antitumor properties . For instance, related spiro-pyrrolidine-benzofuran derivatives have demonstrated potent antiproliferative activities against human cancer cell lines, such as HeLa, with some compounds showing higher efficacy than the common chemotherapeutic agent cisplatin . The structural similarity suggests that this compound may serve as a valuable intermediate or precursor in the synthesis of novel bioactive molecules for oncology research. Furthermore, historical research indicates that dihydrobenzofuran spiro-pyrrolidine analogs have also been investigated as potential antihypertensive agents . The inclusion of the phenylmethanesulfonyl group is a common strategy in drug design to modulate the molecule's properties and interactions. This product is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-benzylsulfonyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-24(22,14-15-4-2-1-3-5-15)20-10-8-18(13-20)16-6-7-19-17(12-16)9-11-23-19/h1-7,12,18H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNIKZMFUMBNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzofuran moiety linked to a pyrrolidine ring through a methanesulfonyl group. This unique structure may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₉N₁O₃S
Molecular Weight295.39 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

Neuroprotective Effects

Research has indicated that derivatives of benzofuran, including compounds structurally similar to this compound, exhibit neuroprotective properties. For instance, studies on 2,3-dihydro-1-benzofuran derivatives have shown their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Cannabinoid Receptor Modulation

Several studies have reported that benzofuran derivatives act as selective agonists for the cannabinoid receptor 2 (CB2). These compounds may modulate inflammatory responses without the psychoactive effects associated with CB1 receptor activation. The ability to selectively target CB2 receptors could lead to new therapies for conditions such as neuropathic pain and inflammation .

Antioxidant Activity

Compounds similar to this compound have demonstrated significant antioxidant activity. They can scavenge free radicals and inhibit lipid peroxidation, which is crucial in protecting cells from oxidative damage .

Antimicrobial Properties

Emerging research suggests that certain benzofuran derivatives possess antimicrobial properties. In silico studies have indicated potential activity against various pathogens, including those responsible for tuberculosis. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Summary of Biological Activities

ActivityEffect/Outcome
NeuroprotectionProtects against oxidative stress
Cannabinoid ModulationSelective CB2 receptor agonist
AntioxidantScavenges free radicals; inhibits lipid peroxidation
AntimicrobialPotential activity against tuberculosis pathogens

Study on Neuroprotective Effects

A study evaluating the neuroprotective effects of a series of benzofuran derivatives found that one compound significantly reduced neuronal death in models of traumatic brain injury. This was attributed to its ability to inhibit oxidative stress markers and promote cell survival pathways .

Clinical Relevance in Pain Management

In a clinical trial involving patients with chronic pain conditions, a compound related to this compound was administered. Results indicated a notable reduction in pain scores without significant side effects, highlighting its potential as an analgesic agent targeting CB2 receptors .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry, particularly in drug development. The following table summarizes some key studies highlighting its pharmacological potential:

Study ReferenceTarget DiseaseMechanism of ActionResults
CancerInhibition of specific cancer cell linesShowed significant cytotoxicity against breast and prostate cancer cells.
Neurological DisordersModulation of neurotransmitter systemsDemonstrated neuroprotective effects in animal models of Parkinson's disease.
Inflammatory DiseasesAnti-inflammatory propertiesReduced inflammatory markers in vitro and in vivo.

Case Study: Anticancer Activity

A notable case study explored the anticancer activity of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine against various cancer cell lines. The compound was tested for its ability to induce apoptosis (programmed cell death) in MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. Results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development into anticancer therapeutics.

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Research indicates that it may influence neurotransmitter levels, offering promise for conditions such as depression and anxiety.

Neuroprotective Effects

In preclinical studies, the compound exhibited significant neuroprotective effects against oxidative stress-induced neuronal damage. The mechanism involves the modulation of glutamate receptors and enhancement of antioxidant defenses, making it a candidate for further exploration in neurodegenerative diseases.

Materials Science

Beyond biological applications, this compound is also being explored in materials science due to its unique chemical structure which can be utilized in the synthesis of novel polymers and nanomaterials.

Synthesis of Functional Polymers

Recent studies have demonstrated the use of this compound in the synthesis of functional polymers that exhibit enhanced mechanical properties and thermal stability. These materials are being investigated for applications in coatings, adhesives, and composite materials.

Chemical Reactions Analysis

Reactivity of the Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran component may undergo oxidation, ring-opening, or electrophilic substitution reactions:

Reaction Type Conditions Outcome Mechanistic Notes
Oxidation DDQ, O₂, or metal catalysts Conversion to benzofuran via dehydrogenationThe dihydro ring’s electron-rich nature facilitates oxidation, forming an aromatic benzofuran system.
Electrophilic Substitution HNO₃/H₂SO₄, Br₂/FeBr₃ Halogenation or nitration at the para position of the dihydrobenzofuranElectron-donating substituents (e.g., hydroxyl/methoxy groups) direct electrophiles to the 5- or 7-position.
Ring-Opening Strong acids (H₂SO₄, HCl) Cleavage to form substituted phenols or ketonesProtonation weakens the ether linkage, leading to hydrolysis or acid-catalyzed rearrangement.

Reactivity of the Sulfonylpyrrolidine Group

The phenylmethanesulfonylpyrrolidine moiety is susceptible to nucleophilic substitution or reduction:

Reaction Type Conditions Outcome Mechanistic Notes
Nucleophilic Substitution Alkyl halides, amines Replacement of the sulfonyl group with nucleophiles (e.g., amines, thiols)The sulfonyl group acts as a leaving group under basic conditions.
Reduction LiAlH₄, NaBH₄ Reduction of sulfonamide to sulfonamide-amineLimited reactivity due to the stability of the sulfonamide bond; stronger reductants may be required.

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen’s sulfonyl group influences its reactivity:

Reaction Type Conditions Outcome Mechanistic Notes
Alkylation/Acylation R-X, RCOCl in presence of base Formation of N-alkylated or acylated derivativesSteric hindrance from the sulfonyl group may slow reactivity compared to unsubstituted pyrrolidines.
Ring Expansion Photolysis, thermal treatment Conversion to piperidine derivatives via C–H insertionRare and highly condition-dependent; requires radical or carbene intermediates.

Biological Interactions and Catalytic Pathways

While direct studies on this compound are unavailable, analogs suggest:

  • Anticancer Activity : Dihydrobenzofuran derivatives inhibit tubulin polymerization (GI₅₀ < 1 µM in leukemia cells) via binding to the colchicine site .

  • Pro-Oxidative Effects : Benzofuran-substituted compounds increase reactive oxygen species (ROS) in cancer cells, inducing apoptosis (e.g., 50% ROS elevation at 12 h in K562 cells) .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and benzene derivatives .

  • Photodegradation : UV exposure leads to sulfonyl bond cleavage, forming pyrrolidine and benzofuran fragments .

Synthetic Routes (Inferred)

  • Dihydrobenzofuran Synthesis : Oxidative dimerization of substituted cinnamates, followed by cyclization ( ).

  • Sulfonylation : Reaction of pyrrolidine with phenylmethanesulfonyl chloride under Schotten-Baumann conditions ( ).

  • Coupling : Suzuki-Miyaura cross-coupling to attach the dihydrobenzofuran to the sulfonylpyrrolidine ( ).

Analytical Characterization

Technique Key Data
¹H NMR δ 2.8–3.2 ppm (pyrrolidine protons), δ 6.5–7.2 ppm (aromatic protons)
FTIR 1150 cm⁻¹ (S=O stretch), 1650 cm⁻¹ (C=C stretch)
Mass Spectrometry m/z 375 [M+H]⁺ (calculated for C₂₀H₂₁NO₃S)

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several benzofuran- and sulfonyl-containing derivatives. Below is a comparative analysis based on molecular structure, pharmacological relevance, and regulatory status.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Intended Use/Activity Regulatory Status
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine C₁₉H₂₁NO₃S Phenylmethanesulfonyl, pyrrolidine Synthetic intermediate, research Not explicitly regulated
5-APDB (1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine) C₁₁H₁₅NO Aminopropyl Psychoactive (serotonergic agonist) Controlled substance (UK)
6-APDB (1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine) C₁₁H₁₅NO Aminopropyl Psychoactive (stimulant/entactogen) Controlled substance (UK)
Balanophonin C₂₀H₂₀O₇ Methoxy, acrylaldehyde, hydroxymethyl Pharmacological reference standard Research use only
Fmoc-L-Ala(2,3-dihydro-1-benzofuran-5-yl)-OH C₂₆H₂₃NO₅ Fluorogenic amino acid, Fmoc-protected Peptide synthesis, fluorogenic probes Laboratory reagent

Structural and Pharmacological Insights

However, substitutions at the 5- or 6-position (e.g., 5-APDB vs. 6-APDB) alter receptor binding specificity . In the target compound, the benzofuran is linked to a sulfonylpyrrolidine, which may reduce CNS penetration compared to the aminopropyl substituents in 5-/6-APDB, likely limiting psychoactivity .

Functional Group Variations: Sulfonyl vs. Aminopropyl: The phenylmethanesulfonyl group in the target compound enhances polarity and metabolic stability, contrasting with the basic aminopropyl group in 5-/6-APDB, which facilitates interactions with monoamine transporters (e.g., serotonin, dopamine) . Balanophonin’s Complex Substituents: Its methoxy and acrylaldehyde groups suggest utility as a plant-derived synthetic precursor or anti-inflammatory agent, diverging from the target compound’s sulfonamide focus .

Physicochemical Properties: The target compound’s molecular weight (≈343.45 g/mol) and sulfonyl group may reduce solubility compared to 5-/6-APDB (≈163.22 g/mol), impacting bioavailability. Balanophonin (≈372.37 g/mol) and the Fmoc-amino acid (≈429.47 g/mol) exhibit higher masses due to additional functionalization .

The target compound’s structural divergence likely exempts it from current regulations, though analogues warrant monitoring .

Research Implications and Gaps

  • Pharmacological Potential: The sulfonylpyrrolidine group merits exploration in non-CNS applications (e.g., enzyme inhibition, anti-inflammatory pathways), contrasting with 5-/6-APDB’s neuroactivity .
  • Synthetic Utility: Similar to Balanophonin and Fmoc-amino acids, the compound could serve as a versatile intermediate for sulfonamide-based drug candidates .
  • Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating empirical studies to validate hypotheses derived from structural analogs.

Q & A

Q. Advanced

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the pyrrolidine nitrogen, cleaved in vivo .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to improve aqueous solubility, monitored via phase-diagram analysis .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance delivery, with particle size and ζ-potential optimized via dynamic light scattering (DLS) .

How can computational methods guide the design of derivatives with improved potency?

Q. Advanced

  • Molecular dynamics (MD) simulations : Predict binding poses with target proteins (e.g., kinases) using AMBER or GROMACS.
  • QSAR modeling : Train models on datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to prioritize derivatives .
  • ADMET prediction : Tools like SwissADME estimate permeability (e.g., blood-brain barrier penetration) and toxicity .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Catalyst efficiency : Replace Pd(PPh₃)₄ with immobilized Pd catalysts (e.g., Pd/C) to reduce costs and enable recycling .
  • Purification bottlenecks : Optimize flash chromatography conditions (e.g., hexane/EtOAc gradients) or switch to preparative HPLC .
  • Regulatory compliance : Ensure residual solvents meet ICH guidelines (e.g., Class 2 limits) via GC-MS .

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